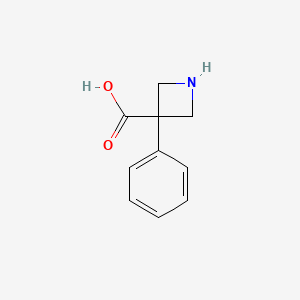

3-Phenylazetidine-3-carboxylic acid

Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Chemistry

Four-membered heterocycles containing a nitrogen atom, known as azetidines, represent a crucial class of compounds in organic chemistry. numberanalytics.com Their significance stems from their utility as versatile building blocks for constructing more complex molecular architectures and their presence in a variety of biologically active molecules. numberanalytics.comnih.gov The inherent ring strain of the azetidine (B1206935) ring, approximately 25.2 kcal/mol, enhances its reactivity, making it susceptible to various chemical transformations such as ring-opening reactions. rsc.org This reactivity, combined with the ability of the nitrogen atom to form hydrogen bonds, makes azetidines and their derivatives valuable scaffolds in medicinal chemistry and materials science. numberanalytics.comnih.gov Over 75% of drugs approved by the U.S. FDA contain nitrogen-based heterocyclic moieties, highlighting the importance of these structures in drug discovery. nih.govopenmedicinalchemistryjournal.com The compact and functionally diverse nature of azetidines allows for the creation of unique three-dimensional structures, which is advantageous in the design of novel therapeutic agents and polymers. rsc.orgopenmedicinalchemistryjournal.com

Overview of Azetidine Carboxylic Acid Scaffolds

Azetidine carboxylic acids are a noteworthy subclass of azetidines that incorporate a carboxylic acid group, rendering them as constrained amino acid analogues. These scaffolds are of significant interest as they are key intermediates in the synthesis of a wide array of compounds, including peptides and biologically active heterocycles. researchgate.net The presence of both a nitrogen atom and a carboxylic acid group within the strained four-membered ring provides a unique combination of structural features and chemical reactivity. nih.gov This allows for a diverse range of chemical modifications at different positions of the azetidine ring. The development of synthetic routes to functionalized azetidine carboxylic acids has been an active area of research, with methods such as the cyclization of amino acid precursors being employed. rsc.org

The position of the carboxylic acid group on the azetidine ring gives rise to different isomers with distinct chemical and physical properties. The two primary positional isomers are azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid found in nature, for instance in sugar beets. researchgate.net It has been a subject of interest due to its biological activities and its use as a building block in the synthesis of complex molecules. tandfonline.comoup.com The synthesis of enantiomerically pure (S)-azetidine-2-carboxylic acid has been achieved through multi-step processes involving key steps like efficient four-membered ring formation and Krapcho dealkoxycarbonylation. tandfonline.comoup.com

Azetidine-3-carboxylic acid derivatives are also valuable synthetic intermediates. nih.gov The development of synthetic methods to access these compounds, such as the thermal isomerization of kinetically favored aziridine (B145994) precursors, has expanded their availability for various applications. researchgate.netnih.gov These derivatives, containing a functionalizable moiety at the 3-position, serve as versatile platforms for creating diverse molecular libraries. nih.govrsc.org

Below is a table comparing the two primary positional isomers:

| Feature | Azetidine-2-carboxylic acid | Azetidine-3-carboxylic acid |

| Structure | Carboxylic acid group at position 2 | Carboxylic acid group at position 3 |

| Classification | α-amino acid analogue | β-amino acid analogue |

| Natural Occurrence | Found in some plants (e.g., sugar beets) researchgate.net | Not typically found in nature |

| Synthetic Access | Synthesized via routes like malonic ester intermediates tandfonline.com | Synthesized via methods like thermal isomerization of aziridines nih.gov |

Within the class of azetidine-3-carboxylic acids, 3-Phenylazetidine-3-carboxylic acid stands out as a representative structure. This compound incorporates a phenyl group at the 3-position of the azetidine ring, in addition to the carboxylic acid. The phenyl substituent introduces hydrophobicity and steric bulk, which can influence the molecule's interactions and reactivity. The synthesis of derivatives of this compound often involves multi-step sequences. For example, the N-protected derivative, 1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid, can be synthesized through the cyclization of appropriate precursors followed by the introduction of the benzyloxycarbonyl (Cbz) protecting group. The carboxylic acid moiety at position 3 allows for the formation of hydrogen bonds and salts, a critical feature for its chemical behavior.

Here are some key properties of a protected form of this compound:

| Property | Value |

| Compound Name | 1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid |

| CAS Number | 1207203-37-9 |

| Molecular Formula | C₁₈H₁₇NO₄ |

| Molecular Weight | 311.33 g/mol |

| Predicted pKa | ~3.69 |

Scope of the Research Outline in Chemical Sciences

This article focuses on the chemical aspects of this compound and its foundational framework, azetidine-3-carboxylic acid. The scope is centered on the significance, synthesis, and chemical properties of these compounds within the field of organic synthesis. The discussion will delve into the importance of four-membered nitrogen heterocycles and provide an overview of azetidine carboxylic acid scaffolds, including their positional isomers. The primary focus will remain on the chemical synthesis and intrinsic properties of this compound as a representative example, highlighting its role as a building block in chemical sciences. The content will be strictly limited to the chemical nature of these compounds, without venturing into dosage, administration, or specific safety and adverse effect profiles.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-phenylazetidine-3-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c12-9(13)10(6-11-7-10)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) |

InChI Key |

MRDBMBGOIZGIDB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 3 Phenylazetidine 3 Carboxylic Acid and Analogues

Strategies for Azetidine (B1206935) Ring Construction

The formation of the azetidine ring is a key challenge in the synthesis of 3-phenylazetidine-3-carboxylic acid and its derivatives. The primary approaches involve intramolecular cyclization reactions that form either a C-N or a C-C bond to close the four-membered ring. magtech.com.cn

Cyclization Reactions via C-N Bond Formation

The most common and widely utilized strategy for constructing the azetidine ring is through the formation of a carbon-nitrogen bond. acs.org This approach typically involves an intramolecular reaction where a nitrogen nucleophile attacks an electrophilic carbon center, leading to the closure of the four-membered ring. Various methods have been developed to facilitate this transformation, including nucleophilic substitution, reductive cyclizations, and palladium-catalyzed amination reactions.

Intramolecular nucleophilic substitution is a cornerstone in the synthesis of azetidines. researchgate.net This method generally involves a γ-amino compound bearing a leaving group at the C3 position. The internal nitrogen atom acts as a nucleophile, displacing the leaving group to form the azetidine ring. acs.org

Key features of this approach include:

Precursors: The starting materials are typically 3-aminopropanols or their derivatives, where the hydroxyl group is converted into a good leaving group such as a halide, mesylate, or tosylate. researchgate.netrsc.org

Reaction Conditions: The cyclization is often promoted by a base to deprotonate the amine, increasing its nucleophilicity. rsc.org

Stereochemistry: The stereochemistry of the starting material can be transferred to the product, allowing for the synthesis of enantiomerically pure azetidines.

A notable example involves the cyclization of γ-haloamines. The inherent ring strain of the forming azetidine ring can sometimes lead to competing elimination reactions. acs.org However, careful selection of reaction conditions and substrates can favor the desired cyclization. For instance, the treatment of dibromo amino esters with a base can lead to the formation of aziridines as kinetic products, which can then be thermally isomerized to the thermodynamically more stable azetidines. rsc.org

Table 1: Examples of Nucleophilic Substitution for Azetidine Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Dibromo amino esters | Base, then heat (DMSO, 70°C) | 3-Bromoazetidine-3-carboxylic acid derivatives | Not specified | rsc.org |

| γ-aminoalcohols | 1,1'-carbonyldiimidazole (CDI) | Enantiopure cis-substituted azetidines | Not specified | acs.org |

Reductive cyclization offers an alternative pathway for C-N bond formation in azetidine synthesis. This method typically involves the intramolecular reductive amination of a β-formyl or β-keto amine. The presence of a reducing agent facilitates the cyclization process.

Makowski and coworkers developed a method for the synthesis of spiro-azetidine-piperidine ring systems through the reaction of piperidine (B6355638) chloroaldehyde with chiral amines. rsc.org Initial attempts using a base resulted in the uncyclized product. However, the desired cyclization was achieved by first forming the imine in the presence of acetic acid and methanol (B129727), followed by reduction with sodium cyanoborohydride (NaCNBH₃). rsc.org

Reduction of β-lactams (azetidin-2-ones) is another important reductive cyclization method. Reagents like diisobutylaluminium hydride (DIBAL-H) and chloroalanes are commonly used for this transformation. rsc.org However, the Lewis acidic nature of these reagents can sometimes lead to the undesired ring-opening of the strained azetidine. rsc.org

Palladium-catalyzed intramolecular amination has emerged as a powerful tool for the synthesis of azetidines. organic-chemistry.orgnih.gov This method allows for the direct formation of a C-N bond through the activation of a C-H bond. organic-chemistry.orgnih.govacs.org

In a key study, efficient synthesis of azetidines was achieved via palladium-catalyzed intramolecular amination of γ-C(sp³)–H bonds of picolinamide (B142947) (PA)-protected amine substrates. organic-chemistry.orgnih.govacs.orgthieme-connect.com This reaction proceeds with low catalyst loading and utilizes inexpensive reagents under mild conditions. organic-chemistry.orgnih.govacs.org The transformation is believed to occur through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org

Gaunt and coworkers reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines. rsc.org This reaction is promoted by a combination of benziodoxole tosylate as an oxidant and silver acetate (B1210297) (AgOAc) as an additive. The key step is the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org This method exhibits excellent functional group tolerance. rsc.org

Table 2: Palladium-Catalyzed Intramolecular Amination for Azetidine Synthesis

| Substrate | Catalyst/Reagents | Product | Yield (%) | Reference |

| Picolinamide (PA)-protected amine | Pd(OAc)₂, PhI(OAc)₂, AcOH | Azetidine derivative | Fair to good | thieme-connect.com |

| Aliphatic amine with picolinamide directing group | Pd(II) catalyst, benziodoxole tosylate, AgOAc | Functionalized azetidine | Not specified | rsc.org |

| Cycloalkyl amine substrates | Palladium catalyst | Azabicyclic scaffolds | Good to excellent | acs.org |

Cyclization Reactions via C-C Bond Formation

While less common than C-N bond formation strategies, cyclization reactions involving the formation of a C-C bond provide a valuable alternative for constructing the azetidine ring. clockss.org This approach allows for the use of nitrogen-protecting groups that might not be compatible with nucleophilic displacement reactions. clockss.org

Aza-Michael addition is a key reaction in the synthesis of azetidine derivatives through C-C bond formation. mdpi.com This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The resulting enolate can then undergo an intramolecular cyclization to form the azetidine ring.

One strategy involves the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various heterocyclic amines. mdpi.com The aza-Michael addition is promoted by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method has been successfully applied to a range of heterocyclic amines, including azetidine, pyrazole, and imidazole (B134444) derivatives, to afford the corresponding 3-substituted azetidine adducts in good yields. mdpi.com

Another approach involves the aza-Michael addition of diethyl N-arylphosphoramidates to chalcones, leading to the efficient synthesis of 1,2,5-triaryl substituted azetidines. acs.org

Table 3: Michael Addition-Initiated Cyclizations for Azetidine Synthesis

| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| Methyl (N-Boc-azetidin-3-ylidene)acetate and azetidine | DBU, acetonitrile, 65°C, 4 h | 1,3'-Biazetidine derivative | 64 | mdpi.com |

| Methyl (N-Boc-azetidin-3-ylidene)acetate and 1H-pyrazole | DBU, acetonitrile, 16 h | 3-(Pyrazol-1-yl)azetidine adduct | 83 | mdpi.com |

| Diethyl N-arylphosphoramidates and chalcones | Not specified | 1,2,5-Triaryl substituted azetidines | Not specified | acs.org |

Ring-Closing Metathesis Strategies

Ring-Closing Metathesis (RCM) is a powerful reaction in organic synthesis that allows for the formation of cyclic alkenes, ranging from 5- to 30-membered rings. organic-chemistry.org This strategy has proven effective for synthesizing unsaturated nitrogen heterocycles. d-nb.info The reaction typically employs ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, which are known for their tolerance of various functional groups. organic-chemistry.orgd-nb.info The driving force for the reaction, especially when using terminal olefin substrates, is the removal of the volatile byproduct, ethene. organic-chemistry.org

In the context of azetidine synthesis, RCM can be employed to construct the core four-membered ring. One of the synthetic routes towards 1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid involves the formation of the azetidine ring through such a cyclization strategy. The general approach involves preparing a suitable acyclic diene precursor, which, upon exposure to a metathesis catalyst, undergoes intramolecular cyclization to yield the unsaturated azetidine ring (azetine), which can be subsequently reduced to the saturated azetidine.

| Catalyst Generation | Key Features | Typical Substrates | Ref. |

| Grubbs' 1st Generation | Ruthenium-based, initiated the widespread use of RCM. | Diallylamines and other dienes with polar side chains. | organic-chemistry.org |

| Grubbs' 2nd Generation | Higher activity and broader substrate scope due to N-heterocyclic carbene (NHC) ligands. | Sterically hindered or less reactive olefins. | organic-chemistry.org |

| Hoveyda-Grubbs 2nd Gen. | Features a chelating isopropoxybenzylidene ligand, offering increased stability and recovery. | Used for efficient cyclization with low catalyst loadings. | d-nb.info |

Cycloaddition Reactions

Cycloaddition reactions represent a cornerstone in the synthesis of cyclic compounds, and they are particularly vital for constructing the azetidine framework. elsevier.com These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. For azetidine synthesis, the most prominent cycloadditions involve the reaction of an imine with an alkene or a related two-carbon component. magtech.com.cnelsevier.com

[2+2] Photocycloadditions of Imines and Alkenes

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct and atom-economical method for synthesizing functionalized azetidines. rsc.orgchemrxiv.org However, this approach has historically faced challenges, primarily because the excited state of the imine can rapidly relax through non-productive pathways like E/Z isomerization, which competes with the desired cycloaddition. chemrxiv.orgescholarship.org

Recent advancements have overcome these limitations, particularly through the use of visible-light photocatalysis. researchgate.net These modern protocols often use an iridium-based photocatalyst that absorbs visible light and activates a substrate via triplet energy transfer. rsc.orgresearchgate.net This strategy has been successfully applied to the intermolecular [2+2] cycloaddition of 2-isoxazoline-3-carboxylates (as oxime precursors) with a wide range of both activated and unactivated alkenes. rsc.orgresearchgate.net The resulting azetidine products can be further functionalized, for instance, by cleaving the N-O bond of the isoxazoline (B3343090) moiety. rsc.org Another innovative approach is the photocatalytic dehydrogenative [2+2] cycloaddition, where amines are oxidized in situ under aerobic conditions to generate the reactive imine species, which then undergoes cyclization with an alkene. nih.govacs.org

| Reaction Type | Catalyst/Conditions | Substrates | Key Features | Ref. |

| Aza Paternò-Büchi | Visible Light, Ir(III) photocatalyst | 2-Isoxazoline-3-carboxylates & Alkenes | Overcomes limitations of direct UV irradiation; broad alkene scope. | rsc.orgresearchgate.net |

| Aza Paternò-Büchi | Visible Light, Iridium photocatalyst | Oximes & Olefins | Mild, general protocol with good functional group tolerance. | |

| Dehydrogenative Cycloaddition | Photoredox catalyst, Aerobic oxidation | Dihydroquinoxalinones & Alkenes | In situ generation of imine from amine; stereoselective. | nih.govacs.org |

| Copper-Catalyzed Photocycloaddition | Cu(I) catalyst, Light | Non-conjugated imines & Alkenes | Utilizes a base metal catalyst via a coordination-MLCT pathway. | escholarship.org |

Amine-Catalyzed Cycloadditions

Among the various strategies for azetidine synthesis, amine-catalyzed cycloadditions have emerged as a notable method. magtech.com.cn Specifically, the amine-catalyzed cycloaddition of allenoates and imines provides a pathway to construct the four-membered azetidine ring. This type of reaction leverages the nucleophilic nature of the amine catalyst to activate one of the reactants, facilitating the [2+2] cycloaddition process to form highly functionalized azetidines.

Ring Contraction and Expansion Rearrangements

Skeletal rearrangements, including the contraction of five-membered rings and the expansion of three-membered rings, are established strategies for accessing the strained azetidine core. magtech.com.cnrsc.org These methods transform more readily available heterocyclic systems into the less common four-membered azetidine structure.

Ring Contractions from Five-Membered Heterocycles (e.g., pyrrolidinones)

A prominent ring contraction methodology involves the rearrangement of α-substituted pyrrolidinones. A robust, one-pot method for synthesizing α-carbonylated N-sulfonylazetidines proceeds via the ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgorganic-chemistry.org This reaction, which can be viewed as a Favorskii-type rearrangement, is typically induced by a base such as potassium carbonate. A key advantage of this method is the ability to incorporate a variety of nucleophiles, including alcohols, phenols, and anilines, directly into the final azetidine product. organic-chemistry.org

Another example involves the synthesis of (±)-azetidine-2-carboxylic acid from 2-pyrrolidinone (B116388). tandfonline.comoup.com The process begins with the bromination of a 2-pyrrolidinone derivative to form an intermediate like 3-bromo-2-methoxy-1-pyrroline, which then undergoes rearrangement to yield the azetidine ring structure. tandfonline.comoup.com

| Starting Material | Reagents | Product | Key Feature | Ref. |

| α-Bromo N-sulfonylpyrrolidinone | K₂CO₃, Nucleophile (ROH, RNH₂) | α-Carbonyl N-sulfonylazetidine | One-pot reaction incorporating various nucleophiles. | rsc.orgorganic-chemistry.org |

| 2-Pyrrolidinone | NBS, other reagents | (±)-Azetidine-2-carboxylic acid | Synthesis from a readily available five-membered lactam. | tandfonline.comoup.com |

Ring Expansions from Three-Membered Heterocycles (e.g., aziridines, oxiranes)

One-carbon ring expansion of three-membered heterocycles like aziridines and oxiranes provides an effective route to azetidines.

From Aziridines: The conversion of aziridines to azetidines has been achieved with high stereocontrol using biocatalysis. acs.org Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the one-carbon ring expansion via a tandfonline.comCurrent time information in Bangalore, IN.-Stevens rearrangement. acs.orgacs.org This enzymatic approach demonstrates exceptional enantioselectivity (e.g., 99:1 er), overcoming the typical challenges of controlling reactive aziridinium (B1262131) ylide intermediates. acs.org In the realm of traditional organic synthesis, rhodium-bound carbenes can react with strained bicyclic methylene (B1212753) aziridines in a formal [3+1] ring expansion. nih.gov This reaction proceeds with excellent regio- and stereoselectivity, efficiently transferring chirality from the substrate to the highly substituted methylene azetidine product. nih.gov

From Oxiranes: The synthesis of azetidines from oxiranes typically involves the intramolecular cyclization of an amino-functionalized epoxide. The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of 2-(hydroxymethyl)azetidines. figshare.comacs.org The regioselectivity of the cyclization (favoring the four-membered azetidine over the five-membered pyrrolidine) can be controlled by the reaction conditions, such as the choice of base and solvent. acs.org The resulting 2-(hydroxymethyl)azetidines are valuable intermediates that can be oxidized to the corresponding azetidine-2-carboxylic acids in high yields using reagents like ruthenium(III) chloride and sodium periodate. acs.org

| Starting Heterocycle | Method | Catalyst/Reagent | Product Type | Key Feature | Ref. |

| Aziridine (B145994) | Biocatalytic Ring Expansion | Engineered Cytochrome P450 | Chiral Azetidines | Highly enantioselective tandfonline.comCurrent time information in Bangalore, IN.-Stevens rearrangement. | acs.org |

| Methylene Aziridine | [3+1] Ring Expansion | Rhodium-Carbene | Substituted Methylene Azetidines | High stereoselectivity; chirality transfer. | nih.gov |

| (2-Aminoalkyl)oxirane | Base-Induced Cyclization | K₂CO₃, Heat | 2-(Hydroxymethyl)azetidines | Stereospecific; product can be oxidized to azetidine-2-carboxylic acid. | figshare.comacs.org |

Strain-Release Functionalization Strategies

The high ring strain of bicyclic systems like azabicyclo[1.1.0]butanes (ABBs) provides a powerful thermodynamic driving force for the synthesis of functionalized azetidines. bris.ac.uk This strategy is underexplored but offers modular and operationally simple routes to complex azetidine structures. bris.ac.uk

Azabicyclo[1.1.0]butanes are versatile intermediates for the preparation of functionalized azetidines. arkat-usa.org Their reactions typically proceed through the cleavage of the C3-N bond, allowing for 1,3-difunctionalization. arkat-usa.org The inherent strain energy of azabicyclo[1.1.0]butyl lithium (ABB-Li) can be harnessed to access novel chemical space. bris.ac.uk The reaction of ABBs with electrophiles is a facile route to N-substituted 3-ethylideneazetidines and 2-azetines. acs.orgswan.ac.ukacs.org For instance, the reaction of 1-ethyl-3-azabicyclo[1.1.0]butane with various electrophiles leads to the corresponding N-substituted 3-ethylideneazetidines. acs.org

Recent advancements have focused on the dual copper/photoredox-catalyzed multi-component allylation of azabicyclo[1.1.0]butanes, providing a mild and efficient route to C3-quaternary center-containing azetidines. rsc.orgdlut.edu.cn This radical-relay strategy demonstrates exceptional functional group compatibility, even in late-stage derivatization of bioactive molecules. rsc.org

A summary of the reactivity of azabicyclo[1.1.0]butanes is presented in the table below:

| Reagent/Catalyst System | Product Type | Key Features |

| Electrophiles (e.g., ClCO2Et, Tf2O, Ms2O) | N-substituted 3-ethylideneazetidines, 2-azetines | Facile entry to functionalized azetidines. acs.orgswan.ac.ukacs.org |

| Dual Copper/Photoredox Catalysis with 1,3-butadiene, TMSCN, and Boc2O | C3-quaternary center-containing allyl azetidines | Mild conditions, high yield (up to 91%), broad functional group tolerance. rsc.orgdlut.edu.cn |

| Aryl Grignard Reagents followed by Pd-catalyzed C-N coupling | 1,3-bisarylated azetidines | Strain-release arylation approach. arkat-usa.org |

| Acyl Silanes | Silyl enol ethers (azetidine precursors) | Multicomponent approach via nih.govmagtech.com.cn-Brook rearrangement and anion collapse. nih.gov |

| Aldehydes and Ketones | Azabicyclo[1.1.0]butyl carbinols | Can be further transformed into spiro[3.4]octanes. nih.gov |

A recently developed strategy for the modular synthesis of functionalized 3-aryl azetidines involves electrophilic azetidinylation using azetidinyl trichloroacetimidates (ATAs). chemrxiv.org This method allows for the direct attachment of the azetidine ring to a wide variety of nucleophiles, including biorelevant molecules and complex drugs. chemrxiv.org The protocol is based on the activation of ATAs to generate carbocation intermediates that then react with the nucleophile. chemrxiv.org This approach simplifies the synthesis of known compounds and provides a convenient pathway to azetidine analogues of other bioactive molecules. chemrxiv.org

Gold-Catalyzed Oxidative Cyclization in Azetidinone Synthesis

Gold catalysis has emerged as a powerful tool in organic synthesis, including the formation of azetidinone rings. A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed based on a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This reaction proceeds through the formation of a reactive α-oxogold carbene intermediate, which undergoes intramolecular N-H insertion. nih.gov The use of a t-butanesulfonyl protecting group is advantageous as it allows for the application of chiral t-butanesulfinimine chemistry and can be easily removed under acidic conditions. nih.gov This methodology tolerates a range of functional groups and produces azetidin-3-ones in good yields and with excellent enantiomeric excess. nih.gov The catalyst of choice is often a bulky phosphine (B1218219) gold(I) complex, such as BrettPhosAuNTf2, which is particularly effective in the final oxidative cyclization step. sigmaaldrich.com

Key features of the gold-catalyzed oxidative cyclization are summarized below:

| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (e.e.) |

| Chiral N-propargylsulfonamides | BrettPhosAuNTf2 / N-oxide | Chiral azetidin-3-ones | Generally good, e.g., 72% for a phenyl-substituted derivative. nih.gov | Excellent, often >99%. nih.govsigmaaldrich.com |

Gold catalysis has also been explored for the 4-exo-dig cyclization of N-tosyl homopropargyl amines to stereoselectively prepare (Z)-2-alkylidene-1-tosylazetidines. acs.org

Wolff Rearrangement for Azetidinone Carboxylic Acids

The Wolff rearrangement is a classical reaction in organic chemistry that converts an α-diazocarbonyl compound into a ketene (B1206846) through a 1,2-rearrangement with the loss of dinitrogen. wikipedia.org This ketene intermediate can be trapped by various nucleophiles to generate carboxylic acid derivatives. wikipedia.orgorganic-chemistry.org This strategy has been successfully applied to the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives. nih.gov

A notable application involves the thermally promoted Wolff rearrangement of diazotetramic acids in the presence of nucleophiles such as amines, alcohols, and thiols. nih.gov This method provides a straightforward route to a variety of 2-oxoazetidine-3-carboxamides, -esters, and -thioesters. A key advantage is that the substituent on the exocyclic carbonyl group can be easily varied by choosing the appropriate nucleophile. nih.gov When chiral diazotetramic acids are used, the reaction proceeds with high stereoselectivity, yielding exclusively trans-diastereomeric β-lactam products. nih.gov

In the context of carbapenem (B1253116) synthesis, a light-promoted Wolff rearrangement of a diazoketone derived from an azetidinone carboxylic acid was used to homologate the acid. nih.gov

DBU-Catalyzed Horner–Wadsworth–Emmons Reaction

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes. In the context of azetidine chemistry, a DBU-catalyzed HWE reaction is employed to synthesize methyl 2-(N-Boc-azetidin-3-ylidene)acetate from N-Boc-azetidin-3-one. nih.govresearchgate.netbohrium.com This α,β-unsaturated ester is a key intermediate that can undergo further transformations, such as aza-Michael additions, to introduce substituents at the 3-position of the azetidine ring. nih.govresearchgate.net This two-step sequence provides a simple and efficient route to functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.govresearchgate.net The reaction has been used to prepare a variety of new heterocyclic amino acid derivatives. nih.govresearchgate.netbohrium.com

Stereoselective Synthesis of this compound and Related Chiral Azetidines

The development of stereoselective methods for the synthesis of chiral azetidines is of great importance due to their presence in many biologically active compounds. ingentaconnect.comacs.org Several strategies have been developed to control the stereochemistry of the azetidine ring.

One approach starts from a chiral precursor. For example, the stereoselective synthesis of the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) has been achieved starting from (R)-phenylglycinol as the source of chirality. nih.gov The synthesis involved the conversion of a known cyano azetidine into an ethyl ester, followed by N-deprotection and reprotection. The carboxylic acid functionality at the 3-position was then introduced by the oxidation of the phenyl ring. nih.gov

Another strategy involves the use of chiral catalysts. As mentioned earlier, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a highly enantioselective route to chiral azetidin-3-ones. nih.gov Similarly, a catalytic asymmetric route to carbapenems has been developed where an azetidinone is formed with absolute configurational control of three contiguous stereocenters. nih.gov

The diastereoselective functionalization of a pre-existing chiral azetidine scaffold is also a common strategy. For example, the α-lithiation of 3-arylated N-protected azetidines followed by trapping with an electrophile allows for the introduction of a second substituent at the 2-position in a diastereoselective manner. uni-muenchen.de

The table below summarizes some stereoselective approaches to chiral azetidines:

| Starting Material | Key Transformation | Chiral Product | Stereoselectivity |

| (R)-Phenylglycinol | Multi-step synthesis including oxidation of a phenyl group | (2R,3R)-Azetidine-2,3-dicarboxylic acid | High, no epimerization observed during harsh steps. nih.gov |

| Chiral N-propargylsulfonamides | Gold-catalyzed oxidative cyclization | Chiral azetidin-3-ones | Excellent (e.g., >99% e.e.). nih.gov |

| 3-Arylated N-protected azetidines | α-Lithiation and electrophilic trapping | Diastereomerically enriched 2,3-disubstituted azetidines | Diastereoselective. uni-muenchen.de |

| Chiral sulfinimines | 3-step protocol including gold-catalyzed oxidative cyclization | Enantioenriched azetidinones | Up to 99% e.e. sigmaaldrich.com |

Chiral Pool Approaches

Chiral pool synthesis is a foundational strategy for enantioselective synthesis that utilizes naturally occurring, enantiomerically pure compounds as starting materials. ddugu.ac.instudysmarter.co.uk This approach leverages the inherent chirality of molecules such as amino acids, sugars, and hydroxy acids to create new chiral molecules. ddugu.ac.inresearchgate.net

A prominent example in the synthesis of azetidine derivatives involves starting from chiral amino alcohols. For instance, the known cyano azetidine (11), a precursor to azetidine dicarboxylic acids, can be readily prepared from (R)-phenylglycinol, which serves as the source of chirality. nih.govemory.edu Similarly, chiral cis-3-aminoazetidines have been synthesized starting from (S)-1-phenylethylamine. researchgate.net

Chemoenzymatic strategies further broaden the scope of the chiral pool by using enzymes to selectively functionalize readily available starting materials. For example, amino acid hydroxylases can create hydroxylated variants of amino acids, which serve as versatile building blocks for more complex molecules. researchgate.netnih.gov These methods provide efficient access to complex monomers that would otherwise require multi-step chemical syntheses with potential issues in stereocontrol. nih.gov

The table below summarizes examples of starting materials from the chiral pool used in the synthesis of chiral azetidine analogues.

| Chiral Starting Material | Resulting Azetidine Derivative/Precursor | Reference(s) |

| (R)-phenylglycinol | (2R,3R)-1-Benzyl-2-cyano-3-phenylazetidine | nih.gov, emory.edu |

| (S)-phenylglycinol | Enantiomer of (2R,3R)-1-Benzyl-2-cyano-3-phenylazetidine | emory.edu |

| (S)-1-phenylethylamine | Chiral cis-3-aminoazetidines | researchgate.net |

| L-malic acid / D-malic acid | Precursors for chiral synthons | researchgate.net |

Asymmetric Catalysis in Azetidine Formation

Asymmetric catalysis, or enantioselective synthesis, involves chemical reactions that preferentially produce one stereoisomer (enantiomer or diastereomer) over others. wikipedia.org This is achieved by using a chiral catalyst that lowers the activation energy for the formation of one enantiomer more than the other. wikipedia.org

In the context of azetidine synthesis, asymmetric catalysis can be applied to create the key chiral centers. One such method is the enantioselective reduction of a ketone precursor. For example, an aryl ketone can be reduced to a chiral alcohol using an asymmetric reduction, such as the Corey-Bakshi-Shibata (CBS) reduction. This chiral alcohol is then converted into a suitable leaving group and undergoes cyclization to form the enantioenriched azetidine. acs.org

Another powerful strategy involves transition-metal-catalyzed C-H activation. The combination of metals like cobalt, rhodium, or iridium with chiral carboxylic acids (CCAs) as co-catalysts has emerged as a promising system for the selective functionalization of C-H bonds to create chiral molecules. snnu.edu.cn For instance, nickel-catalyzed cascade reactions have been used for the stereoselective conversion of terminal alkynes into α-chiral carboxylic acids, which are valuable precursors for complex molecules. nih.gov Organic catalysts, such as N-heterocyclic carbenes (NHCs), have also been employed in the highly enantioselective functionalization of carboxylic acids, which can then be incorporated into the target azetidine structure. nih.gov

| Catalytic Approach | Description | Key Features | Reference(s) |

| Asymmetric Ketone Reduction | Enantioselective reduction (e.g., CBS reduction) of a ketone to form a chiral alcohol precursor. | Useful for aryl ketones; chirality is transferred to the final azetidine. | acs.org |

| Transition-Metal C-H Activation | Use of Group 9 metals (Co, Rh, Ir) with chiral carboxylic acids to create chiral centers. | High reactivity and functional group tolerance. | snnu.edu.cn |

| Nickel-Catalyzed Cascade | Domino hydrocarboxylation-transfer hydrogenation of alkynes to form α-chiral carboxylic acids. | Creates valuable chiral precursors for azetidines. | nih.gov |

| N-Heterocyclic Carbene (NHC) Catalysis | Asymmetric acetalization of carboxylic acids and dialdehydes to give optically enriched esters. | Metal-free; mild conditions; broad substrate scope. | nih.gov |

Diastereoselective Synthetic Pathways

A diastereoselective reaction is one in which one diastereomer is formed in preference to another, thereby establishing a preferred relative stereochemistry. ddugu.ac.in Several stereocontrolled methods have been developed to synthesize specific diastereomers of substituted azetidines.

A general and scalable two-step method has been described for the regio- and diastereoselective synthesis of 2-arylazetidines. semanticscholar.orgacs.orgresearchgate.net This kinetically controlled reaction involves the cyclization of an oxirane precursor, which reacts at its benzylic position to exclusively form the four-membered azetidine ring, avoiding the formation of the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net Spectroscopic analysis confirms that the substituents at the C2 and C3 positions of the azetidine ring are arranged in a trans configuration. acs.org

Distinct synthetic strategies have also been developed to access either the cis or trans isomers of azetidine-2,3-dicarboxylic acids (ADC). One pathway provides the two cis-ADC enantiomers, while a different route yields the two trans-ADC enantiomers. emory.edu The synthesis of the trans isomer starts from a chiral cyano azetidine derived from phenylglycinol, while the cis isomer is synthesized from a different precursor via a 2,3-cis-azetidine intermediate. nih.govemory.edu These methods demonstrate that the choice of the synthetic pathway allows for precise control over the relative stereochemistry of the final product.

| Synthetic Goal | Key Strategy | Stereochemical Outcome | Reference(s) |

| 2-Arylazetidines | Kinetically controlled cyclization of an oxirane precursor using a LiDA-KOR superbase. | trans diastereomer is formed exclusively. | acs.org, researchgate.net |

| cis-Azetidine-2,3-dicarboxylic acid | Cyclization of a secondary chloride precursor (e.g., chloride 5) using LiHMDS. | Total diastereoselectivity for the cis isomer. | nih.gov, emory.edu |

| trans-Azetidine-2,3-dicarboxylic acid | Synthesis starting from a chiral cyano azetidine (e.g., compound 11). | Pathway leads specifically to the trans isomer. | nih.gov, emory.edu |

Enantioselective Methodologies (e.g., using chiral sulfinamides)

Enantioselective methodologies aim to produce a single enantiomer of a chiral molecule. wikipedia.org A particularly effective method for preparing enantioenriched azetidines involves the use of chiral auxiliaries, such as tert-butanesulfinamide. acs.org This commercially available chiral reagent allows for the synthesis of C2-substituted monocyclic azetidines in good yields and with high diastereoselectivity. acs.orgorganic-chemistry.org

The general approach involves a three-step sequence:

Condensation : A 1,3-bis-electrophile, such as 3-chloropropanal, is condensed with the chiral tert-butanesulfinamide auxiliary to form a chiral sulfinimine.

Nucleophilic Addition : An organometallic reagent (e.g., a Grignard reagent) is added to the sulfinimine. The chiral sulfinyl group directs the nucleophile to one face of the C=N double bond, establishing the new stereocenter with high diastereoselectivity.

Intramolecular Cyclization : The resulting intermediate undergoes an intramolecular substitution reaction, where the nitrogen attacks the carbon bearing the chloro group, to form the azetidine ring. acs.org

This method is highly versatile, providing access to azetidines with aryl, vinyl, allyl, and alkyl substituents at the C2 position. acs.org The diastereomers of the protected azetidine product can often be separated by standard chromatography, and the sulfinamide auxiliary can be cleaved under acidic conditions to yield the final enantioenriched azetidine. acs.org The choice of either the (R)- or (S)-sulfinamide allows for the selective synthesis of either enantiomer of the final product. acs.org

Protecting Group Strategies in Azetidine Chemistry

Protecting groups are essential tools in multi-step organic synthesis. They are temporarily attached to a functional group to mask its reactivity while chemical transformations are carried out elsewhere in the molecule. organic-chemistry.org The synthesis of this compound and its analogues involves two main functional groups that typically require protection: the azetidine nitrogen (a secondary amine) and the carboxylic acid group.

Amine Protection: The azetidine nitrogen is nucleophilic and must be protected to prevent unwanted side reactions during synthesis. organic-chemistry.org Common protecting groups for amines include carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Benzyloxycarbonyl (Cbz): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is stable under many conditions but can be selectively removed by catalytic hydrogenolysis.

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to basic and nucleophilic conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA). nih.govorganic-chemistry.org

Carboxylic Acid Protection: The carboxylic acid group is often protected as an ester (e.g., methyl or benzyl ester) to prevent it from reacting with bases or nucleophiles. libretexts.org

Methyl Ester: Formed using methanol under acidic conditions and removed by saponification with a base like NaOH. libretexts.org

Benzyl Ester: Formed using benzyl alcohol and removed by hydrogenolysis, the same condition used for Cbz group removal. libretexts.org

An effective synthesis often requires an orthogonal protecting group strategy , where one group can be removed selectively in the presence of another. organic-chemistry.org For example, a molecule containing both a Boc-protected amine and a benzyl-protected carboxylic acid can have the Boc group removed with acid while the benzyl ester remains intact, or the benzyl ester can be removed by hydrogenolysis without affecting the Boc group. This allows for the selective modification of different parts of the molecule. A common synthetic sequence involves the cleavage of an N-benzyl group followed by in-situ reprotection with a Boc group to achieve the desired reactivity and stability. nih.govemory.edu

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions | Reference(s) |

| Azetidine Nitrogen | Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (e.g., H₂, Pd/C) | |

| Azetidine Nitrogen | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA, HCl) | nih.gov, organic-chemistry.org, emory.edu |

| Azetidine Nitrogen | Benzyl (Bn) | Benzyl bromide | Hydrogenolysis (e.g., H₂, Pd/C) | nih.gov, emory.edu |

| Carboxylic Acid | Methyl Ester | Methanol / Acid | Base (e.g., NaOH, LiOH) or strong acid | libretexts.org |

| Carboxylic Acid | Benzyl Ester | Benzyl alcohol | Hydrogenolysis (e.g., H₂, Pd/C) | libretexts.org |

| Carboxylic Acid | tert-Butyl Ester | Isobutylene / Acid | Acid (e.g., TFA, HCl) | libretexts.org |

| Alcohol | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl / Imidazole | Fluoride ion (e.g., TBAF) or acid | libretexts.org |

Conformational Analysis and Structural Elucidation of 3 Phenylazetidine 3 Carboxylic Acid Systems

Theoretical and Computational Investigations

Computational chemistry offers powerful tools to probe the structural and energetic properties of 3-Phenylazetidine-3-carboxylic acid systems. These methods provide insights into molecular geometries, conformational stabilities, and dynamic behaviors that can be difficult to capture through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and geometry of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable (lowest energy) three-dimensional structure. nih.gov These calculations can elucidate key geometric parameters, including the bond lengths and angles of the strained azetidine (B1206935) ring and the dihedral angle describing the orientation of the phenyl group relative to the azetidine ring.

DFT is also instrumental in analyzing the molecule's electronic properties. The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and electronic transitions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| C-N Bond Length | Average bond length within the azetidine ring | ~1.47 Å |

| C-C Bond Length | Bond length between quaternary carbon and phenyl group | ~1.52 Å |

| C=O Bond Length | Carbonyl bond length in the carboxylic acid group | ~1.21 Å |

| C-O Bond Length | Single bond length in the carboxylic acid group | ~1.35 Å |

| Azetidine Puckering Angle | Angle defining the non-planarity of the four-membered ring | Variable, dependent on conformer |

Note: These values are representative and can vary based on the specific computational model and basis set used.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the conformational dynamics of this compound over time, typically in a simulated solvent environment to mimic physiological or experimental conditions. nih.goviitg.ac.in By solving Newton's equations of motion for the system, MD simulations provide a detailed picture of molecular motions, including the puckering of the azetidine ring, the rotation of the phenyl substituent, and the conformational flexibility of the carboxylic acid group. researchgate.net

These simulations are particularly useful for understanding how the molecule interacts with its surroundings. For instance, MD can model the formation and dynamics of hydrogen bonds between the carboxylic acid's proton and hydroxyl oxygen with water molecules. iitg.ac.in The results of MD simulations can reveal the preferred solvation structures and provide insights into the molecule's solubility and transport properties. researchgate.net The stability of different conformers, such as the syn and anti conformations of the carboxylic acid group, can also be assessed in solution. nih.gov

Conformational Energy Landscape Analysis

The conformational energy landscape of this compound describes the potential energy of the molecule as a function of its geometry. By systematically changing key dihedral angles (e.g., the angle of the phenyl ring) and calculating the corresponding energy using quantum mechanical methods, a map of stable conformers (energy minima) and the transition states that separate them (energy maxima) can be generated. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the experimental elucidation and confirmation of the molecular structure of this compound. Techniques like NMR and vibrational spectroscopy provide direct evidence of the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. magritek.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in this compound.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the different types of protons. The carboxylic acid proton (–COOH) is highly deshielded and typically appears as a broad singlet at a very high chemical shift, often in the 10-12 ppm range. libretexts.org The protons of the phenyl group would appear in the aromatic region (approximately 7.0-8.0 ppm). Due to the chiral center, the methylene (B1212753) (CH₂) protons on the azetidine ring are diastereotopic and are expected to appear as distinct multiplets, likely in the 2.5-4.5 ppm range, deshielded by the adjacent nitrogen and the phenyl ring.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on each carbon atom. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing around 170-180 ppm. libretexts.org The quaternary carbon atom to which the phenyl and carboxyl groups are attached would also be significantly deshielded. The carbons of the phenyl ring would resonate in the typical aromatic region of 125-145 ppm, while the carbons of the azetidine ring would be found further upfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | ¹³C NMR | Predicted δ (ppm) |

|---|---|---|---|---|

| -COOH | 10.0 - 12.0 | broad singlet | C =O | 170 - 180 |

| Phenyl-H (ortho, meta, para) | 7.0 - 8.0 | multiplet | Phenyl-C | 125 - 145 |

| Azetidine-H (CH₂) | 2.5 - 4.5 | multiplets | Quaternary C | 60 - 75 |

Note: Predicted chemical shifts are approximate and can be influenced by solvent, concentration, and pH.

Vibrational Spectroscopy (IR, Raman) for Structural Features

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. uni-siegen.de For this compound, these spectra provide clear evidence for its key structural components. In the solid state, carboxylic acids often exist as hydrogen-bonded dimers, which can lead to differences between IR and Raman spectra due to symmetry considerations (the rule of mutual exclusion for centrosymmetric species).

Key expected vibrational bands include:

O–H Stretch : A very broad and strong absorption band in the IR spectrum, typically ranging from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. libretexts.org

C=O Stretch : A very strong and sharp absorption in the IR spectrum around 1700-1730 cm⁻¹. The exact position can indicate whether the acid is monomeric or dimeric. mdpi.com

Aromatic C=C Stretches : Medium to weak bands in the 1450-1600 cm⁻¹ region, confirming the presence of the phenyl ring.

C–N Stretch : A band in the fingerprint region, typically around 1200 cm⁻¹, associated with the azetidine ring.

Aromatic C–H Bends : Strong bands below 900 cm⁻¹ that can indicate the substitution pattern of the phenyl ring.

Raman spectroscopy is complementary to IR, often showing strong signals for symmetric, non-polar bonds, making it particularly useful for observing C=C and C-C skeletal vibrations of the phenyl and azetidine rings. ksu.edu.sa

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O–H Stretch | IR | 2500 - 3300 | Strong, Broad |

| Carbonyl | C=O Stretch | IR | 1700 - 1730 | Strong |

| Phenyl Ring | C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | C-H Stretch | IR | 3000 - 3100 | Medium |

X-ray Diffraction Studies for Solid-State Conformation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a single-crystal X-ray structure for this compound is not publicly available, analysis of closely related structures, such as 3-azetidinecarboxylic acid, provides significant insight into the expected solid-state conformation. iucr.org

The crystal structure of 3-azetidinecarboxylic acid was solved using high-resolution powder synchrotron X-ray diffraction data. iucr.org In its solid state, the molecule exists as a zwitterion, with the carboxylic acid proton transferred to the ring nitrogen. The four-membered azetidine ring is not planar but is puckered. The solid-state packing is dominated by a network of hydrogen bonds. In the crystal lattice of 3-azetidinecarboxylic acid, strong N-H···O hydrogen bonds link the molecules into extended chains. iucr.org These chains are further connected into ribbons by additional hydrogen bonds, creating a stable supramolecular structure. iucr.org

Below is a table of selected crystallographic data for 3-azetidinecarboxylic acid, which serves as a model for understanding the geometry of the azetidine ring system.

| Parameter | Value for 3-Azetidinecarboxylic Acid iucr.org | Expected Influence in this compound |

|---|---|---|

| Crystal System | Monoclinic | Likely to be influenced by the phenyl group packing. |

| Space Group | P21/n | Dependent on molecular symmetry and packing. |

| Ring Pucker Angle (degrees) | 12.1 | May increase due to steric hindrance from the 3,3-disubstitution. |

| Key Bond Length (N1-C2) (Å) | 1.501 | Expected to be similar. |

| Key Bond Length (C2-C3) (Å) | 1.536 | Expected to be elongated due to substitution. |

| Key Bond Angle (C2-N1-C4) (°) | 88.6 | Likely to remain constrained near 90°. |

| Key Bond Angle (N1-C2-C3) (°) | 88.0 | Likely to be distorted by substituents. |

| Hydrogen Bonding | Extensive N-H···O network | Similar zwitterionic hydrogen bonding is expected to be a dominant packing feature. |

Influence of Ring Strain on Azetidine Conformation

The azetidine ring is a four-membered heterocycle characterized by significant ring strain, estimated to be around 25.2 kcal/mol. clockss.orgnih.gov This inherent strain energy is a dominant factor governing the ring's geometry and conformational behavior. Unlike the larger, more flexible five-membered pyrrolidine (B122466) ring, the azetidine ring has limited conformational freedom. nih.gov

The strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°. In azetidines, the internal ring angles are compressed to approximately 90°, leading to angle strain. nih.gov This forces the carbon atoms to have higher "s-orbital" character in their bonding. clockss.org Additionally, there is torsional strain from the eclipsing of hydrogen atoms on adjacent ring carbons. To alleviate some of this strain, the azetidine ring adopts a non-planar, puckered conformation. researchgate.netnih.gov The degree of puckering is a balance between reducing torsional strain (favoring a more puckered state) and increasing angle strain (favoring a more planar state). researchgate.net

In this compound, the two bulky substituents at the C3 position have a profound impact on the ring's conformation. The gem-disubstitution is expected to influence the puckering angle of the ring. Computational studies on related α-substituted azetidines have shown that substituents significantly reduce conformational flexibility. nih.gov The phenyl group, in particular, will introduce steric hindrance that dictates the preferred puckering direction to minimize non-bonded interactions. Furthermore, the nitrogen atom in the azetidine ring can undergo pyramidal inversion, and the energy barrier for this process is relatively low. nih.gov The nature and orientation of the substituents can favor a specific pyramidalization of the nitrogen, which in turn can lead to stabilizing intramolecular interactions. nih.gov The electron-rich phenyl group can also engage in electronic interactions that may favor or disfavor certain ring conformations. rsc.org

| Factor | Description | Impact on this compound Conformation |

|---|---|---|

| Angle Strain | Internal bond angles are compressed to ~90°. nih.gov | Forces a quasi-planar geometry, limiting flexibility. |

| Torsional Strain | Eclipsing interactions between adjacent C-H bonds. | Promotes ring puckering to achieve a more staggered arrangement. |

| Ring Puckering | The ring adopts a non-planar conformation to relieve torsional strain. The puckering angle is a key conformational parameter. researchgate.net | The 3,3-disubstitution will likely lock the ring into a specific puckered state to minimize steric clash. |

| Nitrogen Pyramidalization | The nitrogen atom is not perfectly planar and can invert its pyramid. nih.gov | The conformation may favor a specific nitrogen geometry to alleviate steric hindrance or form intramolecular interactions. nih.gov |

| Steric Hindrance | Non-bonded interactions between the phenyl and carboxylic acid groups and the rest of the ring. | This is a major determinant of the ring's preferred pucker and the orientation of the substituents. |

Comparative Conformational Studies with Analogous Ring Systems (e.g., Proline)

Comparing this compound with its five-membered ring analogue, proline (specifically, a hypothetical 4-phenylproline), reveals fundamental differences in conformational behavior dictated by ring size. Azetidine-2-carboxylic acid (Aze), the lower homologue of proline (Pro), serves as an excellent model for this comparison. nih.govuts.edu.aunih.gov

The most significant difference is the degree of conformational flexibility. The five-membered pyrrolidine ring of proline is considerably more flexible and can adopt various puckered conformations (endo- and exo-puckers). beilstein-journals.org In contrast, the four-membered azetidine ring is much more rigid and is often described as quasi-planar. nih.govnih.gov While it does pucker, its range of motion is far more restricted. uts.edu.au This reduced flexibility in azetidine-containing peptides leads to more defined secondary structures. nih.gov

This difference in ring geometry has important consequences for peptide structure. When incorporated into a peptide chain, the smaller, more constrained azetidine ring influences the backbone torsion angles (phi, ψ) differently than proline. Studies have shown that while proline is a potent inducer of β-turns in peptides, azetidine residues preferentially stabilize γ-turn conformations. nih.gov This shift in turn preference is a direct result of the altered geometric constraints imposed by the four-membered ring.

Furthermore, the cis-trans isomerization of the peptide bond preceding the imino acid is a critical feature of proline chemistry. While this isomerization also occurs with azetidine, the energetic landscape can be different. Some studies suggest that the population of the cis rotamer may be higher in azetidine-containing peptides compared to their proline counterparts. nih.gov The substitution of proline with azetidine-2-carboxylic acid in proteins has been shown to alter polypeptide torsion angles, disrupting native structures like the poly-proline type II helix. uts.edu.au It can be inferred that the 3,3-disubstitution in this compound would further constrain the ring, making it an even more rigid structural element than its proline analogue.

| Feature | Azetidine Ring System (e.g., in this compound) | Proline Ring System (Pyrrolidine) |

|---|---|---|

| Ring Size | Four-membered | Five-membered |

| Flexibility | Relatively rigid, quasi-planar, limited puckering. nih.govnih.gov | Flexible, with multiple endo/exo puckered conformations. beilstein-journals.org |

| Ring Strain | High (~25 kcal/mol). nih.gov | Moderate (~6 kcal/mol). |

| Induced Peptide Turn | Preferentially induces γ-turns. nih.gov | Known to induce β-turns. nih.gov |

| Impact on Polypeptide Structure | Significantly alters backbone torsion angles compared to proline, can disrupt Pro-dependent structures. uts.edu.au | Acts as a "helix breaker" but is a key element in forming specific turns and structures. |

| Cis/Trans Isomerization | Occurs; population of cis conformer may be enhanced compared to proline. nih.gov | A key feature, with a relatively high intrinsic probability of cis conformation. |

Chemical Transformations and Reactivity of 3 Phenylazetidine 3 Carboxylic Acid Derivatives

Reactivity of the Phenyl Substituent

The phenyl group in 3-phenylazetidine-3-carboxylic acid derivatives is amenable to various substitution reactions, allowing for the introduction of diverse functionalities.

The phenyl ring of 3-phenylazetidine (B587272) derivatives can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic compounds. dalalinstitute.com In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The rate and regioselectivity of this reaction are influenced by the nature of the substituent already present on the benzene (B151609) ring. masterorganicchemistry.com

The azetidine (B1206935) ring, being an alkyl group, is generally considered an activating group and an ortho-, para-director for EAS reactions due to hyperconjugation. dalalinstitute.com This directing effect stems from the stabilization of the carbocation intermediate, known as the arenium ion, formed during the reaction. dalalinstitute.com However, the steric bulk of the azetidine ring can influence the ratio of ortho to para products.

A notable example of an EAS reaction on a related system is the Friedel-Crafts alkylation of 3-methyl-3-phenylazetidine. In this reaction, treatment with aluminum chloride (AlCl₃) and toluene (B28343) at 80°C for 8 hours resulted in the formation of 3-(4-methylphenyl)-3-phenylazetidine with a 59% yield, demonstrating the feasibility of introducing alkyl groups onto the phenyl ring.

Table 1: Example of Electrophilic Aromatic Substitution on a 3-Phenylazetidine Derivative

| Reactant | Reagent | Conditions | Product | Yield |

| 3-Methyl-3-phenylazetidine | AlCl₃, Toluene | 80°C, 8h | 3-(4-Methylphenyl)-3-phenylazetidine | 59% |

It is important to note that the reaction conditions for EAS can sometimes be harsh and may not be compatible with all functional groups present in the molecule. For instance, strongly activating groups like amino (-NH₂) and hydroxyl (-OH) groups can lead to over-reaction and decomposition under standard nitration or bromination conditions. libretexts.org In such cases, protecting the activating group, for example, by acetylation, can moderate its reactivity and allow for controlled substitution. libretexts.org

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become powerful tools for forming carbon-carbon bonds in organic synthesis. wikipedia.orglibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org

For this compound derivatives, the phenyl ring can be functionalized with a halide (e.g., bromine or iodine) to serve as the organohalide partner in a Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups. The reaction is known for its high functional group tolerance and generally mild reaction conditions. libretexts.org

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency. wikipedia.org

While direct examples of Suzuki-Miyaura reactions on this compound itself are not extensively documented in the provided search results, the reaction is widely applied to similar heterocyclic systems. For instance, the Suzuki-Miyaura cross-coupling of a brominated pyrazole-azetidine hybrid with various boronic acids has been successfully demonstrated. researchgate.net This suggests that a suitably halogenated derivative of this compound would be a viable substrate for such transformations. The synthesis of related compounds like 3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride often involves cross-coupling reactions to introduce the substituted phenyl group. vulcanchem.com

Table 2: General Scheme of a Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Aryl/Vinyl-Halide | Aryl/Vinyl-Boronic Acid | Palladium Complex | Various | Biaryl/Styrene |

Reactions Involving the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for chemical modification, allowing for the introduction of various substituents and protecting groups that can modulate the compound's properties and reactivity.

The secondary amine of the azetidine ring in this compound can be readily alkylated or arylated. N-alkylation involves the introduction of an alkyl group, while N-arylation introduces an aryl group onto the nitrogen atom.

N-Alkylation can be achieved through various methods, including reductive amination of aldehydes and ketones or reaction with alkyl halides. A general and environmentally friendly approach for N-alkylation involves the use of carboxylic acids as the alkylating agent in the presence of a reducing agent like molecular hydrogen and a suitable catalyst. csic.esrsc.org For instance, ruthenium-based catalysts have been shown to be effective for the N-alkylation of amines with carboxylic acids. csic.es The direct N-benzylation of azetidine-3-carboxylic acid methyl ester has been reported, highlighting the feasibility of introducing benzyl (B1604629) groups. google.com

N-Arylation is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and the azetidine nitrogen. One-pot strategies have been developed for the N-arylation of 3-arylated azetidines using either SNAr reactions or Buchwald-Hartwig couplings. researchgate.net Another method for N-arylation is the Chan-Lam coupling, which utilizes arylboronic acids as the arylating agent in the presence of a copper catalyst. mdpi.com

Table 3: Examples of N-Alkylation and N-Arylation Reactions

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Carboxylic Acid, H₂, Catalyst | N-Alkyl Azetidine |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Palladium Catalyst, Base | N-Aryl Azetidine |

| N-Arylation (Chan-Lam) | Arylboronic Acid, Copper Catalyst | N-Aryl Azetidine |

In multi-step syntheses, it is often necessary to protect the azetidine nitrogen to prevent unwanted side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

N-Boc Protection: The Boc group is typically introduced by reacting the azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The synthesis of tert-butyl 3-phenylazetidine-1-carboxylate is a well-established procedure. This protecting group is stable under a variety of conditions but can be readily removed with acid. The synthesis of N-Boc protected 3-fluoroazetidine-3-carboxylic acid has also been reported, demonstrating the compatibility of this protecting group with other functionalities. nih.gov

N-Cbz Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. The synthesis of 1-[(benzyloxycarbonyl)]-3-phenylazetidine-3-carboxylic acid is a known process. bldpharm.com The Cbz group is stable to many reagents but can be removed by catalytic hydrogenation.

N-Fmoc Protection: The Fmoc group is valuable in peptide synthesis and is introduced using Fmoc-Cl or Fmoc-OSu. nih.gov Fmoc-azetidine-3-carboxylic acid is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. medchemexpress.com This protecting group is stable under acidic conditions but is cleaved by treatment with a mild base, such as piperidine (B6355638).

Table 4: Common N-Protecting Groups for this compound

| Protecting Group | Reagent for Introduction | Key Feature |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acid-labile |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Removed by hydrogenolysis |

| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base-labile |

Applications of 3 Phenylazetidine 3 Carboxylic Acid As a Versatile Building Block in Organic Synthesis

Construction of Complex Molecular Architectures

The inherent ring strain of the azetidine (B1206935) core in 3-phenylazetidine-3-carboxylic acid makes it a reactive intermediate primed for transformations into more complex structures. This reactivity allows chemists to leverage the four-membered ring as a linchpin in the assembly of intricate molecular frameworks, such as spirocycles. Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry due to their rigid three-dimensional structures that can effectively probe biological target binding sites. nih.gov

Research has demonstrated the synthesis of multifunctional spirocyclic azetidines from various cyclic carboxylic acids, showcasing the utility of the azetidine motif in creating these complex architectures. nih.gov The synthesis often involves just two primary steps: the formation of an azetidinone followed by its reduction to the corresponding azetidine. nih.gov Furthermore, the strained ring of azetidine derivatives can undergo stereospecific isomerization reactions to yield other valuable heterocyclic systems. For example, 3-amido-2-phenyl azetidines have been shown to isomerize into chiral 2-oxazolines, which are themselves important building blocks and ligands in asymmetric catalysis. mdpi.com This highlights the potential of the this compound scaffold to serve not just as a rigid structural element, but also as a latent precursor to other cyclic systems.

Table 1: Examples of Complex Architectures Derived from Azetidine Scaffolds This table is interactive. You can sort and filter the data.

| Architecture Type | Synthetic Strategy | Significance | Reference |

|---|---|---|---|

| Spirocyclic Azetidines | Cyclization from cyclic carboxylic acids followed by reduction. | Provides rigid 3D frameworks for drug discovery. | nih.gov |

| 2-Oxazolines | Acid-catalyzed isomerization of 3-amido-2-phenyl azetidines. | Creates valuable chiral ligands and building blocks from the azetidine core. | mdpi.com |

| Spiro-fused Heterocycles | Three-component 1,3-dipolar cycloaddition reactions. | Generates regio- and stereo-controlled complex heterocyclic systems. | researchgate.net |

Scaffold for Conformational Constraint in Synthetic Design

A primary application of this compound is its use as a conformationally restricted analog of the amino acid phenylalanine. acs.orgacs.org The rigid four-membered ring severely limits the rotational freedom around the Cα-Cβ bond, effectively locking the side chain in a defined orientation relative to the amino acid backbone. lookchem.comacs.org This "fixing" of torsional angles is a powerful strategy in peptidomimetics and drug design. researchgate.net

By incorporating such constrained amino acids into peptides, researchers can enforce specific secondary structures and precisely control the spatial arrangement of pharmacophoric groups. mdpi.com This can lead to enhanced binding affinity, increased selectivity for a biological target, and improved metabolic stability compared to more flexible parent molecules. researchgate.net The synthesis of enantiopure L-azetidine-2-carboxylic acid and its 3-substituted congeners, including the phenyl analog, has been specifically developed to create these conformationally constrained versions of natural amino acids like phenylalanine, naphthylalanine, and leucine. nih.gov The ability to introduce such conformational rigidity is recognized as a significant advantage for improving the potency and selectivity of molecules toward their biological targets. researchgate.net

Table 2: Conformational Restriction in Phenylalanine Analogs This table is interactive. You can sort and filter the data.

| Compound | Key Feature | Application in Design | Reference |

|---|---|---|---|

| Phenylalanine | Flexible side chain (χ1, χ2 torsions). | Natural amino acid building block. | acs.orgnih.gov |

| 3-Phenylazetidine (B587272) Carboxylic Acids | Rigid azetidine ring restricts side-chain torsion. | Creates conformationally constrained peptidomimetics to enhance binding and selectivity. | acs.orgacs.orgmdpi.comnih.gov |

Precursors for Chemical Libraries

In modern drug discovery, the synthesis of chemical libraries—large collections of structurally related compounds—is a cornerstone for identifying new therapeutic leads. This compound is an ideal starting scaffold for such libraries. It possesses two distinct points for chemical modification: the secondary amine of the azetidine ring and the carboxylic acid group.

These functional groups can be readily derivatized using a wide array of standard synthetic reactions, such as amidation, esterification, and N-alkylation. This allows for the rapid and systematic generation of a diverse set of analogs from a common core structure. Research into enantiocontrolled azetidine synthesis has highlighted its application in creating libraries of these non-natural amino acids for incorporation into small peptide chains, further demonstrating their value as modular building blocks for combinatorial chemistry. researchgate.net The use of such building blocks is critical for exploring structure-activity relationships (SAR) and optimizing the properties of lead compounds. lookchem.com

Table 3: Hypothetical Diversification of the this compound Scaffold This table is interactive. You can sort and filter the data.

| Scaffold Position | Reaction Type | Potential Reagents (Examples) | Resulting Functionality |

|---|---|---|---|

| Azetidine Nitrogen (N1) | Reductive Amination | Various aldehydes/ketones | N-alkyl, N-benzyl groups |

| Azetidine Nitrogen (N1) | Acylation/Sulfonylation | Acid chlorides, sulfonyl chlorides | N-acyl, N-sulfonyl groups |

| Carboxylic Acid (C3) | Amide Coupling | Diverse primary/secondary amines | Amide library |

| Carboxylic Acid (C3) | Esterification | Various alcohols | Ester library |

Chiral Auxiliaries and Ligands in Asymmetric Transformations

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. tcichemicals.com One established strategy involves the use of chiral auxiliaries or chiral ligands to control the stereochemical outcome of a reaction. tcichemicals.comenamine.net Chiral azetidine derivatives have proven to be effective in this role.

While this compound itself can be resolved into its constituent enantiomers, its derivatives, such as chiral cis-3-aminoazetidines, have been prepared and successfully used as ligands in asymmetric catalysis. researchgate.net These ligands have been tested in standard asymmetric reactions, including the addition of diethylzinc (B1219324) to aldehydes, where they have induced moderate to good enantioselectivity. researchgate.net The rigid structure of the azetidine ring is advantageous in a ligand, as it creates a well-defined chiral environment around the metal center, facilitating the transfer of chirality to the substrate. The demonstrated success of related azetidine frameworks in asymmetric Diels-Alder reactions and cyclopropanations further underscores the potential of this class of compounds to serve as valuable controllers of stereochemistry in organic synthesis. researchgate.nettandfonline.com

Table 4: Application of Chiral Azetidine Derivatives in Asymmetric Catalysis This table is interactive. You can sort and filter the data.

| Reaction Type | Azetidine Derivative Used | Role | Outcome | Reference |

|---|---|---|---|---|

| Diethylzinc addition to aldehydes | Chiral cis-3-aminoazetidines | Chiral Ligand | Moderate enantioselectivity observed. | researchgate.net |

| Diels-Alder Reaction | Azetidine-based auxiliaries | Chiral Auxiliary | Selectivity dependent on dienophile and auxiliary substituent. | researchgate.net |

| Intermolecular Cyclopropanation | Chiral dirhodium(II) catalysts from azetidine-2-carboxylic acid | Chiral Ligand | Catalyst selectivity determined and compared to proline-derived systems. | researchgate.nettandfonline.com |

Q & A

Q. Optimization Tips :

- Monitor reaction progress using -NMR or HPLC to identify intermediates.

- Adjust steric and electronic effects of substituents to enhance enantioselectivity.

Basic: What analytical techniques are critical for characterizing this compound and ensuring purity?

Answer:

Rigorous characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structure and stereochemistry. For azetidines, coupling constants () reveal ring conformation .

- High-Performance Liquid Chromatography (HPLC) : Detects impurities and quantifies purity. Use chiral columns for enantiomeric excess (ee) determination .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .